[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile
Description
Properties
IUPAC Name |
(4-amino-2-bromo-5-chlorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-4-1-6(11)5(9)2-7(4)12-3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLLIOQJNIEGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-2-bromo-5-chlorophenol with thiocyanate salts under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity :
- The target compound’s formonitrile (–C≡N) group enhances electrophilicity, enabling nucleophilic substitution reactions, whereas analogs with carboxylic acid (e.g., ) or acetamide (e.g., ) groups prioritize hydrogen bonding and solubility .
- The 1,3,4-oxadiazole and indole moieties in ’s analogs contribute to π-π stacking and enzyme inhibition, contrasting with the halogenated phenyl ring in the target compound, which favors steric effects and halogen bonding .
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (263.54 g/mol) compared to ’s analogs (~450–500 g/mol) suggests superior bioavailability and easier synthetic modification .
Biological Activity
Introduction
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile, with the molecular formula C₇H₄BrClN₂S, is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including an amino group, halogen substituents (bromo and chloro), and a thiol group, suggest various mechanisms of action that can influence biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, antimicrobial and anticancer properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Thiol Group Reactivity : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and leading to various biological effects.
- Amino Group Interactions : The amino group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets.
- Halogen Substituents : The bromo and chloro groups can undergo nucleophilic aromatic substitution reactions, further modifying the compound's reactivity and biological activity.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The proposed mechanisms include:
- Disruption of bacterial lipid biosynthesis.
- Interference with critical cellular processes such as protein synthesis and cell wall formation.
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. Key findings include:
- Inhibition of Cancer Cell Growth : Derivatives of the compound have been shown to inhibit the growth of several cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). The mechanisms may involve apoptosis induction or cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| HeLa | 15.3 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the versatility of this compound in biochemical applications:
- Protein Interactions : Research indicates that the compound facilitates protein haptenation, which can lead to altered immune responses and potential sensitization.
- Molecular Docking Studies : Computational models have suggested strong binding affinities to various biological macromolecules, supporting its role as a biochemical probe for studying protein-ligand interactions.
- Synthesis and Characterization : Detailed physicochemical characterization has confirmed the stability and reactivity of this compound under physiological conditions, indicating its potential for further therapeutic development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile, and how can reaction conditions be optimized for higher yield and purity?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) for introducing the sulfanyl group, leveraging the electron-withdrawing effects of bromo and chloro substituents to activate the aromatic ring. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–100°C) to enhance reaction kinetics. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
- Key Variables : Adjust equivalents of thiol precursors (e.g., formonitrile derivatives) and catalysts (e.g., K₂CO₃) to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and sulfur incorporation. For example, the amino group’s proton signal typically appears at δ 5.2–5.8 ppm .
- Mass Spectrometry : HRMS (ESI⁺) to confirm molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : Validate C, H, N, S, Br, and Cl content (±0.3% deviation) .
Q. How can researchers assess the compound’s interaction with biological targets such as enzymes or receptors?
- Methodology : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition assays, use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding modes to targets like cytochrome P450 or kinase enzymes .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural or electronic properties of this compound?
- Methodology : Collect high-resolution single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (v.2018) with anisotropic displacement parameters for heavy atoms (Br, Cl). Validate hydrogen bonding (N–H⋯S) and π-π stacking interactions using Mercury software. Discrepancies in bond angles (>2°) may indicate polymorphism or solvent effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of sulfanyl-formonitrile derivatives?
- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing Br with F or modifying the amino group to nitro). Evaluate biological activity against a panel of cancer cell lines (e.g., MTT assay) and correlate with computed descriptors (logP, polar surface area). Use QSAR models (DRAGON or CODESSA) to identify pharmacophores .
Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The amino group’s lone pair and bromo’s inductive effect direct electrophiles to the para position relative to the sulfanyl group. Validate predictions via experimental nitration or halogenation reactions .
Q. What experimental approaches address instability of this compound under ambient conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidation of –SH to –SO₃H) can be identified via LC-MS. Stabilize the compound by storing under inert gas (Ar) with desiccants .
Methodological Considerations
Q. How to resolve discrepancies in spectroscopic data between synthesized batches?
- Methodology : Cross-validate using orthogonal techniques:
- NMR vs. IR : Ensure amino group signals (N–H stretch at ~3400 cm⁻¹) align with NMR integration .
- XRD vs. Computational : Compare experimental bond lengths/angles with DFT-optimized structures .
Q. What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
